2,6-Dichloroisonicotinic acid 2,6-Dichloroisonicotinic acid 2,6-dichloroisonicotinic acid is a member of the class of pyridines that is isonicotinic acid which is substituted by chlorine at positions 2 and 6. It has a role as an EC 1.11.1.11 (L-ascorbate peroxidase) inhibitor. It is an organochlorine compound, a monocarboxylic acid and a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 5398-44-7
VCID: VC20872620
InChI: InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
SMILES: C1=C(C=C(N=C1Cl)Cl)C(=O)O
Molecular Formula: C6H3Cl2NO2
Molecular Weight: 192 g/mol

2,6-Dichloroisonicotinic acid

CAS No.: 5398-44-7

Cat. No.: VC20872620

Molecular Formula: C6H3Cl2NO2

Molecular Weight: 192 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloroisonicotinic acid - 5398-44-7

Specification

CAS No. 5398-44-7
Molecular Formula C6H3Cl2NO2
Molecular Weight 192 g/mol
IUPAC Name 2,6-dichloropyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Standard InChI Key SQSYNRCXIZHKAI-UHFFFAOYSA-N
SMILES C1=C(C=C(N=C1Cl)Cl)C(=O)O
Canonical SMILES C1=C(C=C(N=C1Cl)Cl)C(=O)O

Introduction

Chemical Structure and Properties

2,6-Dichloroisonicotinic acid (CAS No. 5398-44-7) is a pyridine derivative with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol . The compound features a pyridine ring with two chlorine atoms at positions 2 and 6, and a carboxylic acid group at position 4 (para to the nitrogen) . These structural elements contribute to its chemical reactivity and biological activity.

Physical Properties

The compound presents as an off-white to beige or light brownish crystalline powder . Its physical appearance and properties are summarized in Table 1.

Table 1: Physical Properties of 2,6-Dichloroisonicotinic Acid

PropertyValueSource
Physical StateWhite to pale yellowish-brown crystalline powder
Molecular Weight192.00 g/mol
Melting Point209-212°C
SolubilitySoluble in polar organic solvents
Purity (Commercial)≥97% (NMR)

Chemical Properties

2,6-Dichloroisonicotinic acid possesses several notable chemical properties that contribute to its utility in various applications. The compound features a carboxylic acid group that can participate in esterification and amidation reactions, making it versatile for chemical synthesis . The presence of two chlorine atoms on the pyridine ring provides sites for nucleophilic substitution reactions, allowing for further functionalization .

A particularly important chemical property is its ability to form stable complexes with metal ions, which enhances its utility in catalysis and material science applications . The compound's structure also enables it to interact with biological systems, particularly binding to specific proteins in plants .

Synthesis Methods

Several methods have been developed for the synthesis of 2,6-Dichloroisonicotinic acid, with the most common approach utilizing citrazinic acid as the starting material.

Synthesis from Citrazinic Acid

The primary synthetic route involves the chlorination of citrazinic acid using phosphoroxychloride (POCl₃) in the presence of a catalyst . The detailed procedure is as follows:

  • Citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) are suspended in phosphoroxychloride (20 mL, excess) .

  • The reaction mixture is heated at 130°C for 18 hours and then at 145°C for an additional 2 hours .

  • After cooling to room temperature, the mixture is poured onto crushed ice (150 g) .

  • Extraction is performed with ethyl acetate (3 × 100 mL), followed by drying of the combined organic layers with magnesium sulfate and evaporation in vacuo .

  • This procedure yields 11.34 g (89%) of 2,6-Dichloroisonicotinic acid as a white solid .

The product's identity can be confirmed by ¹H NMR spectroscopy (400 MHz, DMSO-d6): δ 7.85 (s, 2H), 13.90 (br s, OH) .

Alternative Synthesis Approach

An alternative synthetic approach is mentioned in a Chinese patent, which also uses citrazinic acid as the starting material but employs a different methodology for chlorination . According to this patent, 2,6-Dichloroisonicotinic acid is first prepared through chlorination, and this intermediate can then be selectively converted to 2-chloroisonicotinic acid .

Biological Activities

2,6-Dichloroisonicotinic acid exhibits significant biological activities, primarily as an inducer of plant defense responses. Its mechanisms and effects have been extensively studied in various plant systems.

Induction of Plant Defense Responses

The compound is a potent inducer of plant defense responses, including the synthesis of pathogenesis-related (PR) proteins and the development of enhanced disease resistance . Its mechanism of action shares similarities with salicylic acid (SA), another well-known plant defense inducer .

2,6-Dichloroisonicotinic acid binds to a specific SA-binding protein, which has been identified as a catalase enzyme . This binding inhibits the catalase activity, leading to increased intracellular levels of reactive oxygen species, which in turn trigger plant defense responses . The dose-response curves for inhibition of catalase by 2,6-Dichloroisonicotinic acid and salicylic acid are remarkably similar, suggesting a common mechanism of action .

Systemic Acquired Resistance

2,6-Dichloroisonicotinic acid and its methyl ester (collectively referred to as INA) are recognized as synthetic inducers of systemic acquired resistance (SAR) in plants . Treatment with these compounds activates a phenocopy of bona fide SAR, providing plants with broad-spectrum protection against various pathogens .

Research has demonstrated that INA can protect numerous plant species, including cucumber, tobacco, Arabidopsis, sugar beet, bean, rose, barley, and rice, from several pathogens . It has been particularly effective as an abiotic resistance inducer against bacterial spot disease of tomato caused by Xanthomonas perforans .

Agricultural Applications

2,6-Dichloroisonicotinic acid has significant applications in agriculture, primarily as a plant defense activator and in crop protection strategies.

Crop Protection

Field studies have evaluated the efficacy of 2,6-Dichloroisonicotinic acid in protecting various crops from diseases. In one study with rockmelon plants, pre-harvest treatment with INA significantly reduced the severity and incidence of post-harvest storage diseases primarily caused by Fusarium, Alternaria, and Rhizopus .

The compound has also shown effectiveness against foliar diseases such as powdery mildew and downy mildew when applied as a pre-harvest treatment . These findings highlight its potential as an alternative to conventional fungicides in integrated pest management strategies.

Application Methods and Efficacy

Various application methods have been evaluated for maximizing the efficacy of 2,6-Dichloroisonicotinic acid in agricultural settings. Research with rockmelon plants found that both multiple foliar sprays during flowering and fruit development, and a single spray before harvest, provided equivalent protection against storage diseases .

Table 2: Efficacy of 2,6-Dichloroisonicotinic Acid in Agricultural Applications

Application MethodCropTarget PathogenEfficacyReference
Four fortnightly foliar spraysRockmelonPost-harvest pathogens (Fusarium, Alternaria, Rhizopus)Significant reduction in disease severity and incidence
Single spray (2 weeks before harvest)RockmelonPost-harvest pathogensEquivalent reduction to multiple sprays
Foliar applicationVarious cropsPowdery mildew, downy mildewReduced occurrence on leaves
Treatment of oat cultivarsOat-Increased accumulation of avenathramide

Pharmaceutical Applications

2,6-Dichloroisonicotinic acid serves as a valuable intermediate in pharmaceutical research and development, contributing to various therapeutic areas.

Drug Development

The compound functions as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents . Its structural properties make it suitable for incorporation into more complex molecular frameworks with potential therapeutic activities.

Research utilizing 2,6-Dichloroisonicotinic acid has contributed to the development of compounds that target specific biochemical pathways relevant to disease progression, including enzyme inhibition and receptor binding . These studies provide valuable insights into cellular processes that can be leveraged for therapeutic interventions.

Structure-Activity Relationships

Comparison of the structures of 2,6-Dichloroisonicotinic acid, salicylic acid, and their analogues has revealed several common features important for biological activity . These structural insights have guided the development of derivatives with enhanced biological activities or improved pharmacokinetic properties.

Applications in Material Science and Analytical Chemistry

Beyond its biological applications, 2,6-Dichloroisonicotinic acid has found utility in material science and analytical chemistry domains.

Material Science Applications

In material science, 2,6-Dichloroisonicotinic acid is employed in the production of specialized polymers and resins . These materials exhibit enhanced durability and chemical resistance, making them suitable for applications requiring robust performance under challenging conditions .

The compound's ability to form stable complexes with metal ions further enhances its utility in material science applications, particularly in the development of coordination polymers and metal-organic frameworks with unique properties .

Analytical Chemistry Applications

2,6-Dichloroisonicotinic acid serves as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds . This application is particularly valuable for quality control processes in laboratory settings, where precise and reliable analytical methods are essential .

Biochemical Research and Mechanisms

The biochemical mechanisms underlying the activities of 2,6-Dichloroisonicotinic acid have been extensively investigated, particularly in the context of plant defense responses.

Interaction with Catalase

A key mechanism of action for 2,6-Dichloroisonicotinic acid involves its interaction with catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen . The compound binds to this enzyme and inhibits its activity, leading to increased levels of reactive oxygen species within plant cells .

Experimental evidence indicates that the dose-response curves for catalase inhibition by 2,6-Dichloroisonicotinic acid and salicylic acid are similar, suggesting a common mechanism despite their structural differences . Furthermore, the ability of both compounds and their derivatives to bind and inhibit tobacco catalase correlates with their biological activity to induce PR-1 gene expression and enhance resistance to tobacco mosaic virus .

Role of Reactive Oxygen Species

The inhibition of catalase by 2,6-Dichloroisonicotinic acid leads to elevated levels of reactive oxygen species, which play a crucial role in the induction of plant defense responses . This connection is supported by the observation that INA-mediated PR-1 gene activation is suppressed by antioxidants .

These findings indicate that reactive oxygen species function as important signaling molecules in the plant immune response, mediating the connection between the perception of potential pathogens and the activation of defense mechanisms .

Transcription Factor Induction

Research has shown that 2,6-Dichloroisonicotinic acid induces the transcription of specific factors involved in plant defense responses, such as the ZmNAC100 transcription factor . This induction contributes to the compound's ability to enhance plant resistance against various pathogens.

Future Perspectives and Research Directions

The versatility and demonstrated efficacy of 2,6-Dichloroisonicotinic acid across multiple domains suggest several promising avenues for future research and development.

Sustainable Agriculture

As the agricultural sector continues to prioritize sustainable pest management strategies, the development of formulations and application methods that maximize the efficacy of 2,6-Dichloroisonicotinic acid while minimizing potential adverse effects represents an important research direction. Optimizing dosage, timing, and delivery systems could enhance the compound's utility in integrated pest management programs.

Medicinal Chemistry

The role of 2,6-Dichloroisonicotinic acid as a pharmaceutical intermediate warrants further exploration, particularly in the context of developing novel therapeutic agents for inflammatory disorders and cancer. Structure-activity relationship studies could guide the design of derivatives with enhanced biological activities or improved pharmacokinetic properties.

Novel Materials Development

The compound's ability to form stable complexes with metal ions presents opportunities for the development of novel materials with unique properties. Research in this area could lead to advanced materials for applications in catalysis, sensing, and environmental remediation.

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